ETHYL 4-{3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]PROPANOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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Overview
Description
ETHYL 4-{3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]PROPANOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core
Preparation Methods
The synthesis of ETHYL 4-{3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]PROPANOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyrimidine core, which is then functionalized through various chemical transformations. For instance, the key starting material can be obtained by treating a formimidate derivative with hydrazine hydrate in ethanol . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the core structure, potentially altering its biological activity.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule, often using reagents like halogens or organometallic compounds. Common reagents used in these reactions include hydrazine hydrate, triethoxyorthoformate, and acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-{3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]PROPANOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of similar structures have been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The pathways involved typically include modulation of signaling cascades that regulate cell growth and survival.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, which share the core structure but differ in their functional groups and substituents. These compounds are often compared based on their biological activity, stability, and ease of synthesis. ETHYL 4-{3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]PROPANOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific fluorophenyl and tetrahydropyrazinecarboxylate groups, which may confer distinct biological properties and synthetic advantages .
Properties
IUPAC Name |
ethyl 4-[3-[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7O3/c1-2-34-23(33)29-11-9-28(10-12-29)21(32)8-7-20-25-26-22-19-15-18(16-3-5-17(24)6-4-16)27-31(19)14-13-30(20)22/h3-6,13-15H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAPRCXNVWSRDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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